2-Benzyl-3,3-dimethylbutanoic acid

Descripción

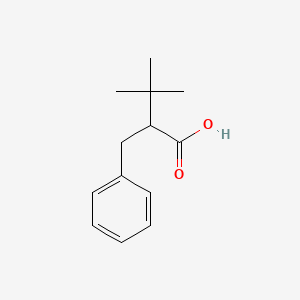

Structure

3D Structure

Propiedades

IUPAC Name |

2-benzyl-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWWMMXKMDNJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911770 | |

| Record name | 2-Benzyl-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-12-8, 110577-67-8 | |

| Record name | α-(1,1-Dimethylethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53483-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, alpha-(1,1-dimethylethyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110577678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2 Benzyl 3,3 Dimethylbutanoic Acid

Established Synthetic Pathways

Established methods for the synthesis of α-alkylated carboxylic acids, such as 2-benzyl-3,3-dimethylbutanoic acid, predominantly rely on the alkylation of enolates derived from the corresponding carboxylic acid or its derivatives. chemistrysteps.comlibretexts.org This approach involves the deprotonation of the α-carbon followed by a nucleophilic attack on an appropriate electrophile.

Alkylation Strategies from 3,3-Dimethylbutanoic Acid Precursors

The most direct route to this compound involves the α-benzylation of 3,3-dimethylbutanoic acid. This is typically accomplished by generating a dianion from the carboxylic acid, which then acts as a nucleophile.

The direct alkylation of 3,3-dimethylbutanoic acid necessitates the use of a strong, non-nucleophilic base to generate the enolate. organicchemistrytutor.com A common choice for this transformation is lithium diisopropylamide (LDA), which is capable of deprotonating the α-carbon to form a resonance-stabilized enolate. chemistrysteps.comorganicchemistrytutor.com The resulting enolate can then react with a benzyl (B1604629) halide, such as benzyl bromide, in an S(_N)2 reaction to form the desired C-C bond at the alpha position. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com The reaction is sensitive to steric hindrance, favoring the use of primary halides like benzyl bromide. organicchemistrytutor.com

The general two-step mechanism involves:

Enolate Formation: Treatment of 3,3-dimethylbutanoic acid with a strong base like LDA to remove the α-hydrogen.

S(_N)2 Alkylation: The nucleophilic enolate then attacks the electrophilic carbon of the benzyl halide, displacing the halide ion. organicchemistrytutor.com

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| 3,3-Dimethylbutanoic acid | Benzyl bromide | Lithium diisopropylamide (LDA) | This compound | α-Alkylation |

The efficiency of the alkylation reaction is significantly influenced by the choice of solvent and the reaction temperature. Ethereal solvents, such as tetrahydrofuran (THF), are commonly employed for enolate alkylations as they are generally unreactive under the basic conditions and can effectively solvate the lithium cation.

Low temperatures, typically around -78 °C, are often crucial during the deprotonation step to prevent side reactions. youtube.com Potential side reactions at higher temperatures include self-condensation (Claisen condensation for esters) and elimination reactions. youtube.com By maintaining a low temperature during enolate formation and the subsequent addition of the electrophile, these competing pathways can be minimized, leading to higher yields of the desired α-alkylated product.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium cation, and is unreactive. |

| Temperature | -78 °C to room temperature | Low temperature for enolate formation minimizes side reactions; the reaction may be allowed to warm to room temperature after the addition of the electrophile. |

Convergent and Divergent Synthetic Approaches

While direct alkylation represents a linear approach, convergent and divergent strategies can also be envisioned for the synthesis of this compound and its derivatives.

A convergent synthesis could involve the preparation of two key fragments that are later joined. For instance, a benzyl-containing nucleophile could be reacted with an electrophile containing the 3,3-dimethylbutanoic acid backbone.

A divergent synthesis would start from a common intermediate that could be modified to produce a variety of related compounds. For example, after the synthesis of this compound, the carboxylic acid functionality could be converted into other functional groups such as esters, amides, or alcohols, leading to a library of related molecules.

Retrosynthetic Analysis for Complex Derivative Construction

For the construction of more complex derivatives of this compound, a retrosynthetic analysis is invaluable. The primary disconnection would be at the Cα-benzyl bond, leading back to a 3,3-dimethylbutanoic acid derivative and a benzyl electrophile.

Retrosynthetic Analysis:

Target: this compound

Disconnection: Cα-C(benzyl) bond

Synthons: A 3,3-dimethylbutanoic acid enolate equivalent (nucleophile) and a benzyl cation equivalent (electrophile).

Synthetic Equivalents: 3,3-dimethylbutanoic acid + strong base (e.g., LDA) and benzyl bromide.

This analysis confirms that the most logical and straightforward approach is the alkylation of a 3,3-dimethylbutanoic acid precursor.

Advanced and Specialized Synthetic Techniques

Modern advancements in organic synthesis offer more sophisticated methods that could be applied to the preparation of this compound.

One such technique is the use of chiral auxiliaries to achieve asymmetric alkylation. By attaching a chiral auxiliary to the 3,3-dimethylbutanoic acid precursor, the subsequent benzylation can proceed with high diastereoselectivity. uwo.ca The auxiliary can then be cleaved to yield an enantiomerically enriched product.

Another advanced approach involves catalytic enantioselective alkylation . This would utilize a chiral catalyst, such as a chiral phase-transfer catalyst or a metal complex with a chiral ligand, to control the stereochemistry of the benzylation reaction. youtube.com These methods offer the advantage of generating chirality without the need for stoichiometric amounts of a chiral auxiliary. While specific applications to 3,3-dimethylbutanoic acid may not be documented, these general methodologies represent the forefront of α-alkylation of carboxylic acid derivatives. youtube.comnih.gov

Asymmetric Synthesis and Chiral Induction Methods for Stereoselective Formation

Stereoselective synthesis is crucial for producing single-enantiomer compounds. For molecules like this compound, the primary challenge lies in controlling the formation of the stereocenter at the C2 position. Asymmetric synthesis techniques, which utilize chiral molecules or catalysts to influence the stereochemical outcome of a reaction, are indispensable for this purpose.

One of the most reliable and well-established methods for asymmetric α-alkylation of carboxylic acids is the use of chiral auxiliaries. nih.govsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of an incoming reagent from a specific face, leading to the formation of one diastereomer in preference to the other. osi.lv

A widely successful class of chiral auxiliaries for this purpose is the Evans' oxazolidinones. researchgate.netwilliams.edu The general process involves the following steps:

Acylation: The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a derivative of 3,3-dimethylbutanoic acid.

Enolate Formation: The resulting N-acyloxazolidinone is treated with a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures to form a rigid, chelated (Z)-enolate. williams.edu

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, in this case, benzyl bromide. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the benzyl group to add to the less sterically hindered face. williams.edu This step proceeds with a high degree of diastereoselectivity.

Auxiliary Cleavage: The final step is the hydrolytic removal of the chiral auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched this compound. williams.edu

Another practical chiral auxiliary is pseudoephenamine, which has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are often crystalline, which can facilitate purification by recrystallization. nih.gov

| Chiral Auxiliary Type | Key Features | Typical Diastereomeric Ratio (d.r.) in α-alkylation | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Forms rigid chelated enolates; well-understood stereochemical models. | >98:2 | williams.edu |

| Pseudoephenamine | Effective for creating quaternary centers; products are often crystalline. | High, with significant enhancements over pseudoephedrine. | nih.gov |

| Ellman's Sulfinamide | Primarily used for the synthesis of chiral amines but principles are applicable to stereoselective additions. | High | osi.lv |

While chiral auxiliaries are effective, they require stoichiometric amounts of the chiral source and additional synthetic steps for attachment and removal. A more atom-economical and efficient approach is enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of the chiral product.

For the synthesis of α-benzylated carboxylic acids, transition-metal catalysis offers powerful solutions. Palladium-catalyzed asymmetric allylic alkylation, for instance, is a well-developed method for creating α-quaternary carbonyl compounds. caltech.edu Although this specific reaction involves an allyl group, the underlying principles of using a chiral ligand to control the stereochemistry of an enolate alkylation are directly relevant. In such systems, a chiral ligand, often a phosphine derivative like a PHOX-type ligand, coordinates to the metal center (e.g., Palladium). This chiral complex then orchestrates the enantioselective addition of the nucleophile (the enolate of a 3,3-dimethylbutanoic acid derivative) to the electrophile. caltech.edu

N-Heterocyclic carbenes (NHCs) have also emerged as versatile ligands in asymmetric catalysis. mdpi.com The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties by modifying substituents on the nitrogen atoms or the backbone of the heterocyclic ring. mdpi.comresearchgate.net This tunability has led to the development of highly effective chiral NHC-metal complexes for a wide range of enantioselective transformations. mdpi.com

Chemoenzymatic and Biocatalytic Pathways to Related Structures

Biocatalytic and chemoenzymatic methods leverage the high selectivity of enzymes to perform chemical transformations, offering significant advantages such as mild reaction conditions and exceptional regio- and stereoselectivity. nih.govrjraap.com These approaches are increasingly utilized for the synthesis of complex, biologically active molecules. nih.govresearchgate.net

For a target like this compound, several biocatalytic strategies can be envisioned for related structures:

Kinetic Resolution: A racemic mixture of an ester of this compound could be subjected to enzymatic hydrolysis using a lipase or an esterase. These enzymes often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer to the carboxylic acid while leaving the other enantiomer as the unreacted ester. The two compounds can then be separated.

Asymmetric Reduction: A precursor molecule, such as an α,β-unsaturated carboxylic acid derivative, could be stereoselectively reduced using an enoate reductase. These enzymes can create the desired stereocenter with very high enantiomeric excess.

Enzyme Screening: Modern enzyme kits provide access to a wide array of biocatalysts that can be rapidly screened for activity and selectivity on a novel substrate. nih.gov This allows for the identification of a suitable enzyme for a specific synthetic step, opening new avenues for drug development and the synthesis of active pharmaceutical ingredients. nih.govresearchgate.net

The synergy between biocatalysis and traditional organic synthesis, known as a chemoenzymatic approach, allows for the efficient construction of complex molecules by combining the strengths of both methodologies. nih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. atiner.grskpharmteco.com This philosophy is increasingly important in chemical synthesis, pushing for the development of more sustainable and environmentally benign protocols.

Catalysis is a cornerstone of green chemistry because catalytic reagents are superior to stoichiometric ones, minimizing waste by being used in small amounts and regenerated after each reaction cycle. garph.co.uk

TEMPO-mediated oxidation: The oxidation of a primary alcohol precursor to the final carboxylic acid is a key transformation. Traditional methods often rely on stoichiometric heavy-metal oxidants like chromium, which are toxic. A greener alternative is TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation. chem-station.com TEMPO is a stable organic radical that acts as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach). windows.netacs.org The active species is the N-oxoammonium cation, which oxidizes the alcohol. chem-station.comwindows.net This system is highly selective for primary alcohols and can efficiently convert them to carboxylic acids under mild, biphasic conditions, avoiding the use of hazardous heavy metals. acs.orgnih.gov

Gold Catalysis: Gold catalysts have gained significant attention for their ability to catalyze a diverse set of reactions under mild conditions, often with excellent chemoselectivity. soci.orgnih.gov They are particularly effective in the hydrofunctionalization of alkynes and allenes, allowing for the atom-economical addition of carboxylic acids to unsaturated bonds. researchgate.netmdpi.comresearchgate.net While not a direct route to this compound via alkylation, gold catalysis represents a powerful tool in green synthesis for constructing complex molecular architectures efficiently. soci.org

N-Heterocyclic Carbene (NHC) Co-catalysis: NHCs are not only effective ligands for transition metals but also powerful organocatalysts in their own right. researchgate.netchalmers.se A significant advancement in this area is the development of cooperative catalysis, where an NHC works in concert with another catalyst, such as a Brønsted or Lewis acid. nih.govnih.gov This cooperative strategy can enable novel asymmetric reactions that are not possible with either catalyst alone, leading to highly efficient and enantioselective transformations. nih.gov

| Catalytic Method | Green Chemistry Principle | Application in Synthesis | Reference |

|---|---|---|---|

| TEMPO-mediated Oxidation | Avoidance of hazardous reagents (heavy metals). | Selective oxidation of primary alcohols to carboxylic acids. | acs.orgacs.org |

| Gold Catalysis | High atom economy; mild reaction conditions. | Hydrofunctionalization of alkynes/allenes; cycloisomerizations. | researchgate.netmdpi.com |

| NHC Co-catalysis | High efficiency and selectivity; organocatalysis avoids metals. | Asymmetric annulations and other stereoselective C-C bond formations. | nih.gov |

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of waste. nih.gov Therefore, careful solvent selection is a critical aspect of green chemistry. rsc.org

Solvent Selection: Green solvent selection guides are tools used to rank common solvents based on factors like toxicity, environmental persistence, and safety. silicycle.com Whenever possible, chemists aim to use "greener" solvents such as water, ethanol, or 2-MeTHF (as a replacement for THF), or even conduct reactions under solvent-less conditions. rsc.orgsilicycle.com

Industrial Scale Preparation and Process Optimization Considerations

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, likely due to its nature as a specialty chemical or proprietary intermediate. However, based on established principles of organic synthesis and process chemistry, a feasible and scalable route would likely be an adaptation of the malonic ester synthesis. This methodology is a robust and versatile tool for the formation of substituted carboxylic acids. wikipedia.orgpatsnap.com

The logical industrial route would commence with a sterically hindered malonic ester, such as diethyl 2,2-dimethylmalonate or a related diester. The synthesis would proceed through three key stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Step 1: Enolate Formation

The first step involves the deprotonation of the α-carbon of the malonic ester to form a resonance-stabilized enolate. On an industrial scale, the choice of base is critical and is dictated by factors such as cost, safety, and ease of handling. While strong bases like lithium diisopropylamide (LDA) are common in laboratory settings for achieving complete and rapid enolization, their use at scale can be challenging due to cryogenic temperature requirements and pyrophoric nature. libretexts.org

For industrial applications, more practical and economical bases such as sodium ethoxide or potassium carbonate would be considered. openochem.org The reaction would typically be carried out in a suitable inert solvent, such as toluene or ethanol, that allows for effective temperature control and is compatible with the chosen base. To drive the enolate formation to completion and minimize side reactions, the reaction conditions, including temperature and reaction time, would be carefully optimized.

Step 2: Alkylation

The subsequent alkylation step involves the nucleophilic attack of the enolate on an alkylating agent. For the synthesis of this compound, the clear choice for the alkylating agent is benzyl chloride or benzyl bromide. This reaction is typically an SN2 process, and its efficiency can be influenced by several factors. organicchemistrytutor.com

A primary challenge in the malonic ester synthesis on a large scale is the potential for di-alkylation, where a second benzyl group is added to the α-carbon. wikipedia.org To mitigate this, precise control over the stoichiometry of the reactants is essential. Typically, a slight excess of the malonic ester relative to the benzyl halide is used. The slow and controlled addition of the benzyl halide to the enolate solution at a maintained temperature is a critical process parameter to ensure mono-alkylation and to manage the exothermicity of the reaction.

Step 3: Hydrolysis and Decarboxylation

The final stage of the synthesis involves the hydrolysis of the ester groups of the alkylated malonic ester to form a dicarboxylic acid, followed by decarboxylation to yield the desired product. This is typically achieved by heating the intermediate in the presence of a strong acid, such as sulfuric acid, or a strong base like sodium hydroxide (B78521), followed by acidic workup. libretexts.orgorganicchemistrytutor.com

The decarboxylation step, which involves the loss of a molecule of carbon dioxide, is driven by the formation of a stable enol intermediate which then tautomerizes to the final carboxylic acid. patsnap.com The temperature and duration of this step are critical parameters that need to be optimized to ensure complete conversion without causing degradation of the product.

Process Optimization Considerations

For an industrial process, several factors would be considered to optimize the synthesis for efficiency, cost-effectiveness, and environmental sustainability:

Solvent Selection and Recovery: The choice of solvent would be based on its ability to dissolve the reactants, its boiling point for effective temperature control, and its ease of recovery and recycling to minimize waste and reduce costs.

Catalysis: While not strictly necessary for the core reactions, the use of phase-transfer catalysts could be explored to enhance the rate and efficiency of the alkylation step, especially when using inorganic bases like potassium carbonate.

Reaction Monitoring: In-process controls, such as HPLC or GC, would be employed to monitor the progress of each reaction step to determine the optimal reaction time and ensure complete conversion before proceeding to the next stage.

Purification: The final product would likely be purified through techniques such as distillation under reduced pressure or crystallization to achieve the desired purity specifications. The choice of purification method would depend on the physical properties of this compound and the nature of any impurities.

Waste Minimization: A key aspect of process optimization would be to minimize the formation of byproducts and the volume of waste streams. This could involve optimizing reaction conditions to improve selectivity and developing efficient methods for solvent and reagent recovery.

Below is an interactive data table summarizing the potential process parameters for the industrial-scale synthesis of this compound via the malonic ester route.

| Parameter | Step 1: Enolate Formation | Step 2: Alkylation | Step 3: Hydrolysis & Decarboxylation | Process Optimization Considerations |

| Key Reagents | Diethyl 2,2-dimethylmalonate, Sodium Ethoxide | Benzyl Chloride | Sulfuric Acid or Sodium Hydroxide | Use of recoverable and recyclable reagents. |

| Solvent | Ethanol or Toluene | Ethanol or Toluene | Water | Selection of green solvents with efficient recovery cycles. |

| Temperature | 25-50 °C | 50-80 °C | 100-150 °C | Optimization for energy efficiency and to minimize side reactions. |

| Pressure | Atmospheric | Atmospheric | Atmospheric or slightly elevated | Dependent on solvent choice and reaction temperature. |

| Reaction Time | 1-3 hours | 2-6 hours | 4-8 hours | Minimized through catalyst use and optimized conditions. |

| Control Parameters | Stoichiometry of base, Temperature | Rate of benzyl chloride addition, Stoichiometry | Temperature, Reaction time | In-process monitoring (HPLC, GC) for real-time control. |

| Potential Challenges | Incomplete enolate formation | Di-alkylation, Exothermicity | Incomplete hydrolysis or decarboxylation, Product degradation | Management of waste streams, Ensuring process safety at scale. |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 3,3 Dimethylbutanoic Acid

Fundamental Chemical Transformations

The reactivity of 2-Benzyl-3,3-dimethylbutanoic acid can be categorized based on the transformations involving its carboxylic acid functionality and the electrophilic substitution reactions on its aromatic ring.

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including oxidation, reduction, esterification, and amidation.

Carboxylic acids are in a high oxidation state and are generally resistant to further oxidation under typical conditions. Strong oxidizing agents under harsh conditions, such as high temperatures, would be required to induce oxidative cleavage of the molecule, likely leading to a mixture of products through non-selective pathways. The primary utility of the carboxylic acid group lies in its conversion to other functional derivatives rather than its direct oxidation.

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-benzyl-3,3-dimethylbutan-1-ol. This transformation requires the use of strong reducing agents, as milder reagents are generally ineffective. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. Other methods, such as catalytic hydrogenation or the use of sodium borohydride in conjunction with activating agents, have also been reported for the reduction of other carboxylic acids google.com.

Table 1: Representative Conditions for the Reduction of this compound

| Reagent System | Solvent | Product | Typical Yield |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ | Diethyl ether or Tetrahydrofuran (THF) | 2-Benzyl-3,3-dimethylbutan-1-ol | High |

| Sodium Borohydride (NaBH₄) / Methane Sulfonic Acid (CH₃SO₃H) | Dimethylsulfoxide (DMSO) | 2-Benzyl-3,3-dimethylbutan-1-ol | Moderate to High |

| Catalytic Hydrogenation (e.g., Ru-based catalyst) | Water or other polar solvents | 2-Benzyl-3,3-dimethylbutan-1-ol | Variable |

One of the most fundamental reactions of carboxylic acids is their conversion into esters and amides. These reactions are crucial for synthesizing various derivatives smolecule.com.

Esterification involves the reaction of this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol. Another mild method involves the use of trichloroacetimidate electrophiles, which can form esters without the need for strong acids nih.gov.

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction typically requires heating to drive off the water formed or the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction at milder temperatures.

Table 2: Synthesis of Ester and Amide Derivatives

| Reaction | Reactant | Reagents/Conditions | Product |

| Esterification | Methanol | H₂SO₄ (catalyst), heat | Methyl 2-benzyl-3,3-dimethylbutanoate |

| Esterification | Ethanol | DCC, DMAP | Ethyl 2-benzyl-3,3-dimethylbutanoate |

| Amidation | Ammonia | Heat | 2-Benzyl-3,3-dimethylbutanamide |

| Amidation | Aniline | DCC | N-phenyl-2-benzyl-3,3-dimethylbutanamide |

The benzyl (B1604629) group in this compound contains an aromatic ring that can undergo electrophilic aromatic substitution (EAS) masterorganicchemistry.com. The substituent attached to the benzene ring is an alkyl group, -CH(C(CH₃)₃)COOH. Alkyl groups are known to be activating and ortho-, para-directing in EAS reactions uci.edu. This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate formed during the reaction uci.edu. The positive charge in the intermediate is preferentially located on the carbons ortho and para to the substituent uci.edu.

However, the steric bulk of the 3,3-dimethylbutanoyl group attached to the benzylic carbon is significant. This steric hindrance would be expected to disfavor substitution at the ortho positions, leading to a higher proportion of the para-substituted product.

Nitration , typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro group (-NO₂) onto the aromatic ring. The primary products would be 2-(4-nitrobenzyl)-3,3-dimethylbutanoic acid and 2-(2-nitrobenzyl)-3,3-dimethylbutanoic acid, with the para isomer expected to be the major product due to reduced steric hindrance.

Sulfonation , using fuming sulfuric acid (H₂SO₄/SO₃), would introduce a sulfonic acid group (-SO₃H) onto the ring. Similar to nitration, the reaction would yield a mixture of ortho- and para-substituted products, with the para product, 2-(4-sulfobenzyl)-3,3-dimethylbutanoic acid, being favored.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrobenzyl)-3,3-dimethylbutanoic acid | 2-(2-Nitrobenzyl)-3,3-dimethylbutanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-Sulfobenzyl)-3,3-dimethylbutanoic acid | 2-(2-Sulfobenzyl)-3,3-dimethylbutanoic acid |

Electrophilic Aromatic Substitution on the Benzyl Moiety

Halogenation Reactions

The halogenation of carboxylic acids at the alpha (α) position—the carbon atom adjacent to the carboxyl group—is a fundamental transformation in organic synthesis. For this compound, which possesses a single α-hydrogen, this reaction provides a direct route to α-halogenated derivatives. The most common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.combyjus.comwikipedia.org

The HVZ reaction involves treating the carboxylic acid with a halogen (typically bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃) or red phosphorus. alfa-chemistry.combyjus.comwikipedia.org The reaction proceeds through the formation of an acyl halide intermediate, which is key to the selective α-halogenation.

Mechanism:

Acyl Halide Formation: The phosphorus trihalide converts the carboxylic acid into a more reactive acyl halide. alfa-chemistry.comwikipedia.org

Enolization: The acyl halide tautomerizes to its enol form. This step is crucial as the enol is the nucleophilic species that reacts with the halogen. alfa-chemistry.comwikipedia.org

α-Halogenation: The enol form of the acyl halide attacks the diatomic halogen (e.g., Br₂), resulting in the formation of an α-halo acyl halide. byjus.comwikipedia.org

Hydrolysis/Exchange: The resulting α-halo acyl halide can then be hydrolyzed during aqueous workup to yield the final α-halo carboxylic acid. wikipedia.orgnrochemistry.com Alternatively, it can react with unreacted carboxylic acid to regenerate the acyl halide intermediate, thus continuing the catalytic cycle. alfa-chemistry.comwikipedia.org

For this compound, the reaction would yield 2-bromo-2-benzyl-3,3-dimethylbutanoic acid. The steric hindrance from the adjacent tert-butyl group may influence the reaction rate but is not expected to prevent the reaction, given the planar nature of the key enol intermediate. The reaction conditions are typically harsh, often requiring high temperatures and extended reaction times. alfa-chemistry.combyjus.comnrochemistry.com

| Reagent | Catalyst | Product | Conditions |

| Bromine (Br₂) | PBr₃ (cat.) | 2-Bromo-2-benzyl-3,3-dimethylbutanoic acid | High Temperature (>373 K) |

| Chlorine (Cl₂) | PCl₃ (cat.) | 2-Chloro-2-benzyl-3,3-dimethylbutanoic acid | High Temperature |

Deprotection Strategies for Benzyl Ethers and Esters

While this compound itself is not used in deprotection, its benzyl ester derivative serves as a protected form of the carboxylic acid. The benzyl group is a common protecting group in organic synthesis because it is stable under many reaction conditions but can be removed selectively. acsgcipr.orgacsgcipr.org The primary strategy for deprotecting a benzyl ester, such as benzyl 2-benzyl-3,3-dimethylbutanoate, is catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This is the most common and efficient method for benzyl group removal. acsgcipr.orgacsgcipr.org The reaction involves treating the benzyl ester with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgambeed.com The process cleaves the benzylic carbon-oxygen bond, releasing the carboxylic acid and toluene as a byproduct. acsgcipr.orgacsgcipr.org

Mechanism: The mechanism involves the adsorption of both the hydrogen gas and the benzyl ester onto the surface of the metal catalyst. acsgcipr.orgacsgcipr.org This facilitates the cleavage of the C-O bond and the subsequent formation of the carboxylic acid and toluene. This method is valued for its mild conditions (typically room temperature and atmospheric pressure of H₂) and clean conversion. acsgcipr.org

Alternative hydrogen sources can be used in a process called transfer hydrogenolysis, employing donors like 1,4-cyclohexadiene in the presence of the palladium catalyst. acsgcipr.org

| Deprotection Method | Reagents | Products | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | This compound, Toluene | Mild conditions, high yield, common in synthesis. acsgcipr.orgacsgcipr.org |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | This compound, Benzene | Avoids the use of flammable H₂ gas. acsgcipr.org |

| Chemical Reduction | Nickel Boride | This compound | Offers chemoselectivity, leaving other ester and ether groups unaffected. researchgate.net |

Detailed Mechanistic Studies

Exploration of Reaction Mechanisms and Transition States

Detailed mechanistic studies for this compound are not widely published; however, its synthesis and reactivity can be understood through established reaction mechanisms for structurally similar compounds. A primary route to this acid is the α-alkylation of a carboxylic acid enolate or dianion. libretexts.org

Mechanism of α-Benzylation: The synthesis likely involves the deprotonation of 3,3-dimethylbutanoic acid using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate then acts as a nucleophile, attacking an electrophilic benzyl source, such as benzyl bromide, in an SN2 reaction. libretexts.orglibretexts.org

Enolate Formation: Two equivalents of a strong base (e.g., LDA) are used to form the dianion of the starting carboxylic acid. The first equivalent deprotonates the acidic carboxylic proton, and the second removes an α-hydrogen to form the enolate.

Nucleophilic Attack: The resulting enolate attacks the benzyl halide. The reaction proceeds via a concerted, backside attack characteristic of the SN2 mechanism. libretexts.orgmasterorganicchemistry.com

Transition State: The transition state of the SN2 alkylation step is a critical point on the reaction coordinate. masterorganicchemistry.com For the benzylation step, the transition state involves a trigonal bipyramidal geometry at the benzylic carbon. masterorganicchemistry.com The incoming nucleophile (the enolate) and the leaving group (bromide) are positioned 180° apart. masterorganicchemistry.com The p-orbitals of the adjacent phenyl ring can overlap with the p-orbital of the reacting carbon, stabilizing the transition state through conjugation. youtube.comspcmc.ac.in This stabilization makes benzyl halides particularly reactive SN2 substrates. youtube.comspcmc.ac.in However, the bulky tert-butyl group on the nucleophilic enolate introduces significant steric hindrance, which can raise the energy of the transition state and slow the reaction rate compared to less hindered systems. libretexts.org

Competing Reaction Pathways and Selectivity Control

During the synthesis of this compound via enolate alkylation, several competing pathways can reduce the yield and purity of the desired product. Effective selectivity control is therefore essential.

C-Alkylation vs. O-Alkylation: Carboxylic acid enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). C-alkylation leads to the desired product, while O-alkylation results in the formation of a ketene acetal. For reactions with soft electrophiles like benzyl bromide, C-alkylation is generally favored. The use of polar aprotic solvents and counterions like lithium also promotes C-alkylation.

Mono-alkylation vs. Poly-alkylation: Since the product, this compound, no longer has an α-hydrogen, poly-alkylation at the α-carbon is not a competing pathway. This is a significant advantage in the synthesis of this specific compound.

Elimination vs. Substitution: When the enolate reacts with the benzyl halide, the enolate can act as a base, leading to an E2 elimination reaction to form stilbene, instead of the desired SN2 substitution. wikipedia.org However, benzyl halides lack β-hydrogens on the benzylic carbon itself, making this specific elimination pathway impossible. Elimination could still occur from the halide if it were, for example, phenethyl bromide. With benzyl bromide, substitution is the overwhelmingly dominant pathway. wikipedia.org

Controlling Selectivity: To ensure high regioselectivity for C-alkylation and favor substitution over elimination, reaction conditions are carefully controlled.

Base: Using a strong, hindered base like LDA ensures rapid and complete formation of the enolate, preventing side reactions with the unreacted starting material. libretexts.org

Temperature: Low temperatures (e.g., -78 °C) are typically used to control the reaction rate and minimize side reactions, favoring the kinetically controlled product.

Solvent: Aprotic solvents like tetrahydrofuran (THF) are used to solvate the lithium cation without interfering with the nucleophilicity of the enolate.

Kinetic and Thermodynamic Analyses of Transformations

Kinetic and thermodynamic data for reactions involving this compound are not specifically available in the literature. However, the influence of its structure on reaction rates can be inferred from studies on other sterically hindered acids. google.comorganic-chemistry.org The prominent tert-butyl group imposes significant steric hindrance around the carboxylic acid function and the α-carbon.

Influence of Steric Hindrance on Reaction Rates: Steric hindrance dramatically affects the rates of reactions such as esterification and hydrolysis. nih.gov The bulky tert-butyl group shields the electrophilic carbonyl carbon from attack by nucleophiles.

Esterification: The acid-catalyzed esterification of this compound would be expected to be significantly slower than that of a less hindered acid like hydrocinnamic acid. The approach of an alcohol nucleophile to the carbonyl carbon is sterically impeded.

Hydrolysis: Similarly, the hydrolysis of an ester of this acid (e.g., the methyl or ethyl ester) would be slow. Both acid-catalyzed and base-catalyzed (saponification) hydrolysis rates are reduced by steric hindrance around the carbonyl group. google.comresearchgate.net

Kinetic Data from Analogous Systems: While an Arrhenius plot for a reaction of this compound is unavailable, kinetic studies on the hydrolysis and esterification of other hindered acids provide a basis for comparison. For instance, the rate of hydrolysis of esters decreases as steric bulk increases.

The table below shows hypothetical relative rate constants for the saponification of various methyl esters to illustrate the expected kinetic effect of steric hindrance.

| Methyl Ester of... | Structure | Expected Relative Rate (krel) | Rationale |

| Phenylacetic acid | Ph-CH₂-COOH | ~100 | Unhindered α-carbon. |

| Hydrocinnamic acid | Ph-CH₂CH₂-COOH | ~120 | Carbonyl is accessible. |

| 2-Phenylpropanoic acid | Ph-CH(CH₃)-COOH | ~10 | Steric hindrance from α-methyl group. |

| This compound | Ph-CH₂-CH(C(CH₃)₃)-COOH | < 1 | Severe steric hindrance from tert-butyl group adjacent to the reaction center. |

Note: The relative rates are illustrative and based on general principles of steric effects in chemical kinetics.

Thermodynamically, the steric strain introduced by the bulky tert-butyl and benzyl groups may be released in reactions where the coordination number of the α-carbon or carbonyl carbon changes, potentially influencing the position of equilibrium. However, kinetic factors (i.e., the high activation energy for reactions) are generally the dominant consideration for this sterically congested molecule. oit.edu

Structural Elucidation and Stereochemical Analysis of 2 Benzyl 3,3 Dimethylbutanoic Acid

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to unequivocally determine the structure and purity of 2-Benzyl-3,3-dimethylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

In the ¹H NMR spectrum, the presence of aromatic protons of the benzyl (B1604629) group is confirmed by signals typically observed in the range of δ 7.2–7.4 ppm. The two methyl groups at the 3-position are expected to appear as singlets between δ 1.1–1.3 ppm due to the absence of adjacent protons. The protons of the CH₂ group of the benzyl moiety and the CH group at the 2-position would exhibit characteristic chemical shifts and coupling patterns, providing further structural confirmation.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals, respectively. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom. These advanced techniques are crucial for unambiguous structure determination, especially in complex molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 175 - 185 |

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (m) | 125 - 140 |

| Methine Proton (-CH-) | 2.5 - 3.0 (dd) | 45 - 55 |

| Methylene (B1212753) Protons (-CH₂-) | 2.8 - 3.2 (m) | 35 - 45 |

| Dimethyl Protons (-C(CH₃)₂) | 1.1 - 1.3 (s) | 20 - 30 |

| Quaternary Carbon (-C(CH₃)₂) | - | 30 - 40 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular formula of a compound. For this compound, HRMS analysis identifies the molecular ion peak at an m/z of 206.281. This corresponds to the molecular formula C₁₃H₁₈O₂, which has a calculated molecular weight of 206.28 g/mol . The high accuracy of HRMS allows for the confident assignment of the elemental composition, distinguishing it from other compounds with the same nominal mass. Further fragmentation analysis in tandem mass spectrometry (MS/MS) experiments can provide additional structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity and confirming the identity of this compound. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for this purpose. bldpharm.com

In LC-MS, the compound is first separated from any impurities based on its differential partitioning between a stationary phase and a liquid mobile phase. The separated components then enter the mass spectrometer for detection and identification. This technique is particularly useful for non-volatile or thermally labile compounds.

GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. The retention time in the gas chromatograph provides an additional parameter for identification, while the mass spectrum confirms the molecular weight and provides structural information through its fragmentation pattern. These methods are invaluable for quality control and ensuring the integrity of the synthesized compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of this compound, a strong and broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. A sharp and intense absorption at approximately 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. Additional bands corresponding to C-H stretching and bending vibrations of the alkyl and benzyl groups would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. The benzyl group in this compound is expected to exhibit characteristic absorption bands in the UV region, typically around 254 nm, arising from the π to π* electronic transitions of the aromatic ring.

Chirality and Stereochemical Aspects

Identification and Characterization of Stereoisomers and Enantiomers

This compound possesses a chiral center at the C2 position, the carbon atom to which the benzyl and carboxyl groups are attached. The presence of four different substituents (a hydrogen atom, a carboxyl group, a benzyl group, and a tert-butyl group) at this carbon results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Benzyl-3,3-dimethylbutanoic acid and (S)-2-Benzyl-3,3-dimethylbutanoic acid.

The separation and characterization of these enantiomers are crucial as they may exhibit different biological activities. Chiral chromatography techniques, such as gas or liquid chromatography with a chiral stationary phase, are typically employed for the separation of enantiomers. The individual enantiomers can then be characterized by their specific optical rotation, where one enantiomer will rotate plane-polarized light in a clockwise direction (dextrorotatory, +) and the other in a counter-clockwise direction (levorotatory, -). The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison with stereochemically defined standards. The synthesis of a single enantiomer can be achieved through enantioselective synthesis or by resolution of the racemic mixture. wikipedia.org

Dynamic Stereochemistry and Conformational Analysis (e.g., D-NMR, ECD)

The presence of a chiral center at the C2 position and the rotational freedom around the single bonds in this compound give rise to a complex dynamic stereochemistry. The molecule does not exist as a single, static conformation but rather as a dynamic equilibrium of multiple conformers. The study of these conformational preferences and the energy barriers to rotation is crucial for a complete understanding of the molecule's properties.

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. By analyzing the NMR spectrum at different temperatures, it is possible to observe changes in the line shapes of the signals, which correspond to the rates of interconversion between different conformers. For this compound, D-NMR could be used to study the rotation around the C2-C3 bond and the C2-benzyl bond. At low temperatures, the rotation around these bonds would be slow on the NMR timescale, and separate signals for the different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes would provide quantitative information about the energy barriers to conformational interchange.

Electronic Circular Dichroism (ECD) spectroscopy is another valuable tool for conformational analysis, particularly for chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the spatial arrangement of chromophores within the molecule. jascoinc.com The benzyl group in this compound acts as a chromophore, and its interaction with the chiral center gives rise to a characteristic ECD spectrum. Theoretical calculations of the ECD spectra for different low-energy conformers of the molecule can be compared with the experimental spectrum to determine the predominant conformation in solution. For chiral carboxylic acids, derivatization can be employed to introduce additional chromophores, enhancing the ECD signal and aiding in the determination of absolute stereochemistry. msu.edu

| Analytical Technique | Information Obtained | Relevance to this compound |

| Dynamic NMR (D-NMR) | - Energy barriers to conformational interconversion- Rates of rotation around single bonds- Identification of different conformers | - Study of rotation around the C2-C3 and C2-benzyl bonds- Quantification of the flexibility of the molecule |

| Electronic Circular Dichroism (ECD) | - Determination of predominant solution-phase conformation- Assignment of absolute configuration by comparison with theoretical spectra | - Probing the spatial relationship between the benzyl chromophore and the chiral center- Aiding in the assignment of the (R) or (S) configuration |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods like ECD can provide strong evidence for the absolute configuration of a chiral molecule, the unambiguous and definitive determination is achieved through X-ray crystallography . This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

For this compound, obtaining a suitable single crystal of one of its enantiomers would allow for the direct determination of its absolute configuration as either (R) or (S). The crystallographic data would also provide a wealth of information about the solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. This solid-state structure can then be compared with the solution-phase conformations predicted by spectroscopic and computational methods. While no specific X-ray crystal structure for this compound is publicly available, this technique remains the gold standard for absolute configuration determination. In related compounds, such as (–)-2-chloro-3,3-dimethylbutanoic acid and (–)-2-bromo-3,3-dimethylbutanoic acid, the absolute configuration has been assigned based on a combination of chemical correlation, circular dichroism, and other methods. rsc.org

| Parameter | Description |

| Principle | Based on the diffraction of X-rays by the electrons in a crystalline solid. |

| Sample Requirement | A single, well-ordered crystal of the compound. |

| Information Provided | - Unambiguous absolute configuration (R/S)- Precise 3D atomic coordinates- Bond lengths, bond angles, and torsion angles in the solid state- Intermolecular interactions in the crystal lattice |

| Significance | Provides the definitive proof of the three-dimensional structure of a molecule. |

Chromatographic and Separation Techniques for Enantiomeric Resolution (e.g., Chiral HPLC, D-HPLC)

Since this compound is a chiral compound, it exists as a pair of enantiomers. The synthesis of this compound typically results in a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers. For many applications, particularly in pharmacology and materials science, it is essential to separate these enantiomers, a process known as enantiomeric resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers. scirp.orgsigmaaldrich.com This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus their separation.

For the enantiomeric resolution of this compound, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. Pirkle-type CSPs, which are based on small chiral molecules covalently bonded to a silica (B1680970) support, are another option. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with the benzyl group. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.

Derivatization of the carboxylic acid group to an ester or amide can also be used to enhance the separation. Derivatization HPLC (D-HPLC) involves reacting the analyte with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard, non-chiral HPLC column.

| Technique | Principle | Stationary Phase | Mobile Phase | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) | Typically a mixture of a nonpolar solvent and a polar modifier (e.g., hexane/isopropanol) | - Analytical determination of enantiomeric excess- Preparative separation of (R)- and (S)-enantiomers |

| Derivatization HPLC (D-HPLC) | Conversion of enantiomers into diastereomers, which are then separated on a non-chiral column. | Achiral (e.g., silica, C18) | Dependent on the properties of the diastereomeric derivatives | - Indirect method for enantiomeric separation when direct methods are not effective |

Design, Synthesis, and Comparative Analysis of Derivatives and Analogues

Structurally Related Butanoic Acid Compounds

Analogues with Varied Alkyl and Aromatic Substituents

The substitution patterns on both the alkyl chain and the aromatic ring of the butanoic acid scaffold play a critical role in defining the compound's reactivity and potential applications.

2-Cyano-3,3-dimethylbutanoic acid is an analogue where the benzyl (B1604629) group is replaced by a cyano group. nih.gov This substitution significantly alters the electronic properties of the molecule. The synthesis of its tert-butyl ester, tert-butyl 2-cyano-3,3-dimethylbutanoate, has been achieved through methods such as the reaction of tert-butyl cyanoacetate (B8463686) with a suitable alkylating agent. rsc.org Another approach involves the esterification of 2-cyanoacetic acid with tert-butanol. chemicalbook.com

A more complex analogue is (S)-2-((1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid . This compound features a significantly more elaborate substituent at the C-2 position, incorporating an indazole carboxamide moiety with a dichlorobenzyl group. The synthesis and characterization of similar indazole-3-carboxamide derivatives, such as DMBA-CHMINACA, have been reported in the context of synthetic cannabinoid research. nih.govresearchgate.net These complex structures highlight the extensive modifications possible on the butanoic acid backbone.

The following table provides a comparative overview of these analogues:

| Compound Name | Molecular Formula | Key Structural Differences from 2-Benzyl-3,3-dimethylbutanoic acid |

| This compound | C₁₃H₁₈O₂ | - |

| 2-Cyano-3,3-dimethylbutanoic acid | C₇H₁₁NO₂ | Benzyl group at C-2 replaced by a cyano group. nih.gov |

| (S)-2-((1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid) | C₂₃H₂₃Cl₂N₃O₃ | Benzyl group at C-2 replaced by a complex indazole-3-carboxamide substituent with a 2,4-dichlorobenzyl group. |

Functionalized Butanoic Acid Scaffolds

Introducing functional groups onto the butanoic acid scaffold is another key strategy to create derivatives with tailored properties.

4-Benzoyl-3,3-dimethylbutanoic acid is an example where a benzoyl group is present. This compound has been utilized in studies of aliphatic ester rearrangements, serving as a precursor for preparing 1-ethoxyl-1-propenyl esters to investigate keto-enol tautomerism.

(2S)-2-Hydroxy-3,3-dimethylbutyric acid , also known as (S)-(-)-2-Hydroxy-tert-butylacetic acid, introduces a hydroxyl group at the C-2 position. scbt.comachemblock.com This chiral building block is valuable in the synthesis of other chiral molecules like tert-butyl substituted α-lactams and diols. scbt.com Its synthesis can be achieved through various methods, and its purity is a critical factor for its applications. achemblock.comalfa-chemistry.com

(R)-2,4-dihydroxy-3,3-dimethylbutanoic acid , also referred to as (RS)-Pantoic acid, features hydroxyl groups at both the C-2 and C-4 positions. cymitquimica.commolport.com It is a synthetic organic compound used as an intermediate in the synthesis of pantolactone, a precursor for synthetic cortisone. cymitquimica.com

Below is a table summarizing these functionalized butanoic acid scaffolds:

| Compound Name | Molecular Formula | Functional Groups | Key Applications/Properties |

| 4-Benzoyl-3,3-dimethylbutanoic acid | C₁₃H₁₆O₃ | Carboxylic acid, Benzoyl group | Used in studies of aliphatic ester rearrangements. |

| (2S)-2-Hydroxy-3,3-dimethylbutyric acid | C₆H₁₂O₃ | Carboxylic acid, Hydroxyl group | Chiral building block for synthesis. scbt.com |

| (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | C₆H₁₂O₄ | Carboxylic acid, Two hydroxyl groups | Intermediate in the synthesis of pantolactone. cymitquimica.com |

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings into the butanoic acid structure can lead to compounds with significant biological activities. For instance, the synthesis of 2-benzyl-3-hydroxybutanoic acid, which incorporates a hydroxyl group, has been investigated for its potential as an inhibitor of carboxypeptidase A. jocpr.com The synthesis involves the benzylation of acetoacetic ester, followed by reduction and hydrolysis. jocpr.com Furthermore, the development of butanoic acid derivatives containing heterocyclic structures like indazole has been prominent in the field of synthetic cannabinoids. nih.govresearchgate.netnih.gov For example, compounds like MDMB-INACA and ADB-INACA are indazole-3-carboxamide derivatives of 3,3-dimethylbutanoic acid. nih.gov The synthesis of such complex molecules often involves multi-step reaction sequences.

Functionalization Strategies

The inherent reactivity of the carboxylic acid group and the potential for substitution on the benzyl ring of this compound allow for a variety of functionalization strategies. These strategies are aimed at creating derivatives with enhanced properties or for specific applications, such as improving biological activity or enabling further chemical modifications.

Conjugation with Amino Acids and Peptides

Conjugating bioactive molecules with amino acids and peptides is a widely used strategy in medicinal chemistry to enhance properties such as selectivity, stability, and cell permeability. nih.govmdpi.com This approach can be applied to butanoic acid derivatives to create novel therapeutic agents. The carboxylic acid group of the butanoic acid derivative can be coupled with the amino group of an amino acid or peptide using standard peptide coupling reagents. nih.gov This results in the formation of an amide bond, linking the two moieties. For example, various bioactive scaffolds have been successfully conjugated with amino acids and peptides to yield hybrids with improved biological activities. mdpi.com This strategy holds potential for developing novel derivatives of this compound with tailored pharmacological profiles. The synthesis of such peptide conjugates can be achieved through methods like solid-phase peptide synthesis (SPPS). ontosight.ai

Synthesis of Protected Derivatives

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group while other parts of the molecule are being modified. For amino-substituted butanoic acid derivatives, the amino group is often protected to prevent unwanted side reactions.

A key example is (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid . In this compound, the amino group at the C-2 position is protected by a benzyloxycarbonyl (Cbz or Z) group. bioscience.co.uk This protecting group is stable under a variety of reaction conditions but can be readily removed when needed. The synthesis of such protected amino acids is a fundamental step in peptide synthesis and the development of more complex molecules. bioscience.co.ukalfagen.com.tr

The following table details this protected derivative:

| Compound Name | Molecular Formula | Protecting Group | Purpose of Protection |

| (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid | C₁₅H₂₁NO₄ | Benzyloxycarbonyl (Cbz) | Protects the amino group during synthesis. bioscience.co.uk |

Synthetic Utility and Mechanistic Insights from Analogues

The structural framework of this compound and its analogues is of significant interest in synthetic organic chemistry. These compounds serve as versatile intermediates and building blocks for constructing more complex molecular architectures, particularly those with defined stereochemistry. Their utility is evident in the total synthesis of pharmaceuticals and as chiral synthons for creating diverse organic molecules.

Role as Intermediates in Total Synthesis (e.g., simvastatin)

While this compound itself is not a direct precursor in the most common industrial syntheses of simvastatin (B1681759), its close structural analogue, 2,2-dimethylbutanoic acid , is a critical component. Simvastatin is a widely used medication that inhibits HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. google.com The commercial production of simvastatin often starts from lovastatin (B1675250), a natural product obtained through fermentation of the fungus Aspergillus terreus. naturalspublishing.com

One of the key synthetic transformations in converting lovastatin to simvastatin is the modification of the side chain. The "re-esterification route" involves hydrolyzing the existing 2-methylbutyrate (B1264701) side chain of lovastatin and replacing it with a 2,2-dimethylbutyrate group. naturalspublishing.com This process underscores the synthetic value of the dimethylbutanoate moiety.

The process, as detailed in various patents, generally involves the following key stages:

Hydrolysis: Lovastatin is treated with a base, such as potassium hydroxide (B78521) or potassium t-butoxide, to cleave the ester side chain, yielding a triol acid intermediate. google.comgoogle.com This step effectively removes the original 2-methylbutyric acid group. google.com

Lactonization and Protection: The resulting triol acid is re-lactonized, and the free hydroxyl group on the lactone ring is protected, often with a silyl (B83357) group like t-butyldimethylsilyl (TBDMS), to prevent unwanted side reactions. google.comgoogle.com

Acylation: The crucial step involves acylating the protected intermediate with an activated form of 2,2-dimethylbutanoic acid, typically 2,2-dimethylbutyryl chloride . google.comnaturalspublishing.com This reaction introduces the desired side chain that is characteristic of simvastatin. The acylation is often carried out in the presence of an organic base like pyridine. google.com

Deprotection: The final step is the removal of the protecting group from the hydroxyl function to yield simvastatin. google.com

| Stage | Description | Key Reagents | Reference |

|---|---|---|---|

| Hydrolysis of Lovastatin | Cleavage of the native 2-methylbutyrate side chain to form a triol acid. | Potassium hydroxide (KOH) in methanol/water or Potassium t-butoxide. | google.comgoogle.com |

| Protection | Protection of the free hydroxyl group on the lactone ring to prevent side reactions. | t-Butyldimethylsilyl chloride (TBDMSCl). | google.comgoogle.com |

| Acylation | Introduction of the new side chain using an activated form of 2,2-dimethylbutanoic acid. | 2,2-Dimethylbutyryl chloride, Pyridine. | google.comnaturalspublishing.com |

| Deprotection | Removal of the silyl protecting group to yield the final simvastatin product. | Acid catalyst (e.g., HCl). | google.com |

Applications as Chiral Building Blocks

The chiral nature of analogues of this compound, particularly those with chirality at the α-carbon (C2), makes them valuable as chiral building blocks in asymmetric synthesis. nih.gov These building blocks are instrumental in preparing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where single enantiomer drugs are increasingly in demand. nih.gov

A powerful strategy for creating such chiral molecules is through the asymmetric hydrogenation of prochiral precursors. nih.gov For instance, analogues like dehydroamino acid derivatives can be selectively reduced using chiral metal catalysts to produce chiral α-amino acids with high enantiomeric excess. nih.gov The DuPHOS rhodium-catalyst system is a notable example used for this purpose. nih.gov This method allows for the synthesis of novel and diverse chiral α-amino acids from non-chiral starting materials. nih.gov

The general utility of the butanoic acid scaffold is further demonstrated in the synthesis of stereochemically complex molecules where the dimethylated structure provides specific steric and electronic properties. The branched nature of these compounds is often exploited in the design of pharmaceutical intermediates. For example, the 2-benzylbutanoic acid framework is a core component in the development of inhibitors for enzymes like carboxypeptidase A. nih.govjocpr.com Studies have shown that stereoisomers of 2-benzyl-3,4-iminobutanoic acid exhibit potent and competitive inhibitory activity against this enzyme, with the potency being highly dependent on the stereochemistry. nih.gov Similarly, 2-benzyl-3-hydroxybutanoic acid has been synthesized and evaluated as an inhibitor for the same enzyme. jocpr.com

These applications showcase the versatility of the "2-benzyl...butanoic acid" template as a chiral building block, enabling the synthesis of complex, stereochemically defined molecules with specific biological functions.

| Chiral Analogue/Building Block | Synthetic Application | Key Synthetic Method | Reference |

|---|---|---|---|

| Chiral α-amino acids | Precursors for peptides and pharmaceuticals. | Asymmetric hydrogenation of dehydroamino acids using chiral catalysts (e.g., DuPHOS). | nih.gov |

| 2-Benzyl-3,4-iminobutanoic acid | Inhibitor of carboxypeptidase A. | Multi-step organic synthesis to create the aziridine (B145994) ring. | nih.gov |

| 2-Benzyl-3-hydroxybutanoic acid | Inhibitor of carboxypeptidase A. | Benzylation, reduction, and hydrolysis starting from acetoacetic ester. | jocpr.com |

| 2,3-Dimethylbutanoic acid | General building block for stereochemically complex molecules. | Synthesis often involves the use of chiral auxiliaries to induce asymmetry. |

Applications in Specialized Organic Synthesis and Chemical Sciences

2-Benzyl-3,3-dimethylbutanoic Acid as a Versatile Synthetic Building Block

This compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. benchchem.com Its unique structure, featuring a bulky tert-butyl group adjacent to a benzylic methylene (B1212753) and a carboxylic acid function, provides a scaffold for a variety of chemical transformations.

Construction of Complex Organic Architectures

The structural features of this compound make it a useful starting material for creating intricate molecular frameworks. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, which can then undergo further reactions. The benzyl (B1604629) group can also be modified, for example, through aromatic substitution reactions, to introduce additional functionality. The steric hindrance provided by the tert-butyl group can influence the stereochemical outcome of reactions at the adjacent chiral center, making it a useful tool in asymmetric synthesis.

Contributions to Total Synthesis Strategies for Natural Products and Pharmaceuticals

While specific examples of the total synthesis of natural products or pharmaceuticals directly employing this compound as a starting material are not extensively detailed in the provided search results, its utility as a building block suggests its potential role in such endeavors. benchchem.com For instance, a patent for novel substituted octahydrocyclopenta[c]pyrrol-4-amines as calcium channel blockers describes the use of this compound in the synthesis of a specific analog. google.com This highlights its application in creating complex, biologically active molecules. The synthesis involved substituting it for (1S)-2-phenylbutanoic acid in a multi-step procedure. google.com

Utility in Peptide Synthesis and Enzyme Modulator Design

The distinct structural characteristics of this compound lend themselves to applications in peptide chemistry and the design of molecules that can modulate enzyme activity. benchchem.com

Incorporation into Peptide Chains and Peptidomimetics

This compound can be considered an unnatural amino acid. Its incorporation into peptide sequences can lead to peptidomimetics with altered conformations and biological activities. The bulky and hydrophobic nature of the benzyl and tert-butyl groups can influence peptide folding and stability, potentially enhancing resistance to enzymatic degradation. While the search results allude to its likely use as an intermediate in peptide synthesis, specific examples of peptides containing this moiety are not provided. benchchem.com

Design of Enzyme Modulators through Molecular Recognition and Intermolecular Interactions

The structural motifs of this compound are well-suited for designing enzyme modulators. benchchem.com The benzyl group can engage in hydrophobic interactions within the active site of an enzyme, while the carboxylic acid can form hydrogen bonds or ionic interactions with key amino acid residues. benchchem.com These interactions are crucial for molecular recognition and can lead to the modulation of enzyme activity. benchchem.com For example, it has been investigated for its potential to modulate the activity of pantothenate synthetase. benchchem.com A patent application also describes imidazole derivatives, which include a this compound moiety, as antagonists of the histamine H3 receptor. google.com

Development of Advanced Materials and Specialty Chemicals

The applications of this compound extend to the creation of advanced materials and specialty chemicals. benchchem.com It is mentioned in a patent for an upper layer-forming composition used in photoresist patterning, a crucial process in the manufacturing of microelectronics. google.com The compound is listed among a variety of other carboxylic acids that can be part of a resin in this composition. google.com This suggests its role as a component in the formulation of specialized polymers for the electronics industry. Furthermore, it is generally utilized in the synthesis of various specialty chemicals and intermediates for a range of industrial applications. benchchem.com

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Methodologies

The conventional synthesis of 2-Benzyl-3,3-dimethylbutanoic acid typically involves the alkylation of 3,3-dimethylbutanoic acid. However, emerging research is focused on developing more sustainable, efficient, and versatile synthetic strategies.

Future methodologies are likely to concentrate on several key areas:

Catalytic C-H Activation: A significant leap forward would be the direct benzylation of the α-carbon of 3,3-dimethylbutanoic acid through C-H activation. This approach, which avoids the need for pre-functionalized substrates, represents a more atom-economical and efficient pathway. Carboxylic acids are increasingly being used as directing groups in C-H activation, a strategy that could be applied here. researchgate.net

Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible industrial production.

Biocatalysis: The use of enzymes to catalyze the synthesis could offer unparalleled stereoselectivity, a crucial aspect for pharmaceutical applications. Engineered enzymes could potentially be designed to produce specific enantiomers of the acid, bypassing the need for chiral resolution steps.

Carboxylation using CO2: Research into using carbon dioxide as an inexpensive and renewable C1 feedstock for producing carboxylic acids is a burgeoning field. researchgate.net A potential future synthesis could involve the development of a catalytic system to carboxylate a suitable precursor, such as a benzyl-substituted neopentyl derivative, using CO2. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Carboxylic Acids

| Methodology | Advantages | Challenges | Relevance to this compound |

| Traditional Alkylation | Established procedure. | Use of strong bases (e.g., NaH), stoichiometric reagents. | Current primary route. |

| C-H Activation | High atom economy, reduced waste. | Catalyst development, regioselectivity control. | Potential for a more direct and greener synthesis. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and control. | Initial setup costs, potential for clogging. | Feasible for optimizing large-scale production. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enzyme discovery and engineering, substrate scope. | Ideal for producing enantiomerically pure forms for potential biological applications. |

| CO2 Carboxylation | Use of a renewable C1 source. researchgate.net | Catalyst efficiency, thermodynamic stability of CO2. researchgate.net | A novel, sustainable route for future exploration. |

Expanding the Scope of Chemical Transformations and Derivatizations

The future utility of this compound will be greatly influenced by the ability to transform it into a diverse range of derivatives. While standard reactions like oxidation and reduction are known, research is moving towards more complex and functional modifications.

Key areas for expansion include: